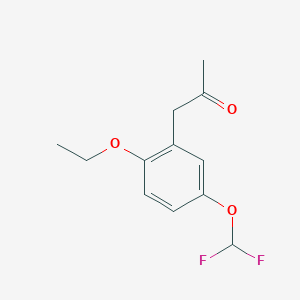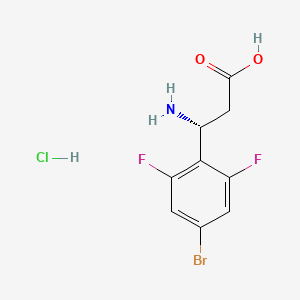
(R)-3-Amino-3-(4-bromo-2,6-difluorophenyl)propanoic acid hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-3-Amino-3-(4-bromo-2,6-difluorophenyl)propanoic acid hydrochloride is a chiral amino acid derivative. This compound is of interest due to its unique structural features, which include a bromine atom and two fluorine atoms on the aromatic ring, as well as an amino group and a carboxylic acid group. These features make it a valuable compound for various chemical and biological applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Amino-3-(4-bromo-2,6-difluorophenyl)propanoic acid hydrochloride typically involves the following steps:
Bromination and Fluorination: The starting material, a phenylpropanoic acid derivative, undergoes bromination and fluorination to introduce the bromine and fluorine atoms at the desired positions on the aromatic ring.
Amination: The brominated and fluorinated intermediate is then subjected to amination to introduce the amino group at the alpha position relative to the carboxylic acid group.
Resolution: The racemic mixture of the amino acid is resolved to obtain the ®-enantiomer.
Hydrochloride Formation: Finally, the ®-enantiomer is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed.
化学反应分析
Types of Reactions
®-3-Amino-3-(4-bromo-2,6-difluorophenyl)propanoic acid hydrochloride can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to an amine.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a polar aprotic solvent and a base.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used for oxidation.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidation Products: Oxidation of the amino group can yield nitro derivatives.
Reduction Products: Reduction can yield amine derivatives.
科学研究应用
Chemistry
In chemistry, ®-3-Amino-3-(4-bromo-2,6-difluorophenyl)propanoic acid hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is used to study the effects of halogenated amino acids on protein structure and function. It can be incorporated into peptides and proteins to investigate how the presence of bromine and fluorine atoms affects their properties.
Medicine
In medicine, ®-3-Amino-3-(4-bromo-2,6-difluorophenyl)propanoic acid hydrochloride is being explored for its potential therapeutic applications. Its unique structure may confer specific biological activities, making it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the development of new materials and catalysts. Its unique properties make it a valuable component in the design of advanced materials with specific functionalities.
作用机制
The mechanism of action of ®-3-Amino-3-(4-bromo-2,6-difluorophenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets. The presence of the bromine and fluorine atoms can enhance its binding affinity to certain proteins and enzymes, thereby modulating their activity. The amino and carboxylic acid groups allow it to participate in hydrogen bonding and electrostatic interactions, further influencing its biological effects.
相似化合物的比较
Similar Compounds
- ®-3-Amino-3-(4-chloro-2,6-difluorophenyl)propanoic acid hydrochloride
- ®-3-Amino-3-(4-bromo-2,6-dichlorophenyl)propanoic acid hydrochloride
- ®-3-Amino-3-(4-bromo-2,6-difluorophenyl)butanoic acid hydrochloride
Uniqueness
®-3-Amino-3-(4-bromo-2,6-difluorophenyl)propanoic acid hydrochloride is unique due to the specific combination of bromine and fluorine atoms on the aromatic ring. This combination imparts distinct electronic and steric properties, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable compound for various applications.
属性
分子式 |
C9H9BrClF2NO2 |
|---|---|
分子量 |
316.53 g/mol |
IUPAC 名称 |
(3R)-3-amino-3-(4-bromo-2,6-difluorophenyl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C9H8BrF2NO2.ClH/c10-4-1-5(11)9(6(12)2-4)7(13)3-8(14)15;/h1-2,7H,3,13H2,(H,14,15);1H/t7-;/m1./s1 |
InChI 键 |
PBGWWBAARQUENP-OGFXRTJISA-N |
手性 SMILES |
C1=C(C=C(C(=C1F)[C@@H](CC(=O)O)N)F)Br.Cl |
规范 SMILES |
C1=C(C=C(C(=C1F)C(CC(=O)O)N)F)Br.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(NZ)-N-[[4-(4-chlorophenoxy)phenyl]methylidene]hydroxylamine](/img/structure/B14041606.png)
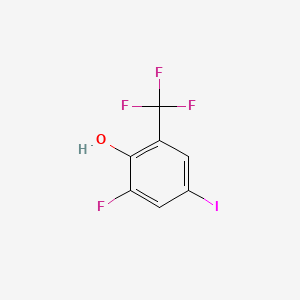
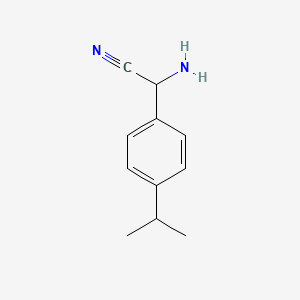
![8-nitro-4H-tetrazolo[5,1-c][1,4]benzoxazine](/img/structure/B14041613.png)

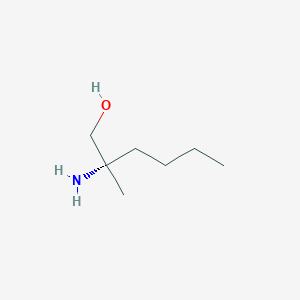
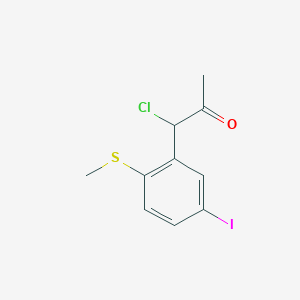
![1-[(5S)-10,10-dimethyl-3,3-dioxo-3lambda6-thia-4-azatricyclo[5.2.1.01,5]decan-4-yl]propan-1-one](/img/structure/B14041638.png)
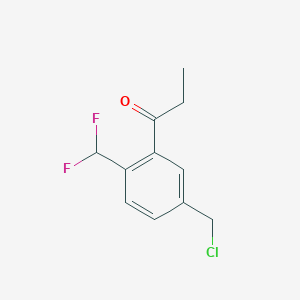
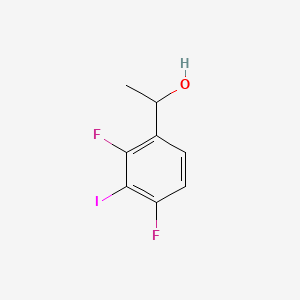
![[(2-Methylprop-2-enoyl)oxy]calcio 2-methylprop-2-enoate hydrate](/img/structure/B14041658.png)
![methyl 2-bromo-4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B14041663.png)

